2-((5-Cyclohexyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(3,4-dichlorophenyl)acetamide
CAS No.:
Cat. No.: VC15803118
Molecular Formula: C22H22Cl2N4OS
Molecular Weight: 461.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H22Cl2N4OS |
|---|---|
| Molecular Weight | 461.4 g/mol |
| IUPAC Name | 2-[(5-cyclohexyl-4-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(3,4-dichlorophenyl)acetamide |
| Standard InChI | InChI=1S/C22H22Cl2N4OS/c23-18-12-11-16(13-19(18)24)25-20(29)14-30-22-27-26-21(15-7-3-1-4-8-15)28(22)17-9-5-2-6-10-17/h2,5-6,9-13,15H,1,3-4,7-8,14H2,(H,25,29) |
| Standard InChI Key | QRIXRRZBUNIQLG-UHFFFAOYSA-N |
| Canonical SMILES | C1CCC(CC1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NC4=CC(=C(C=C4)Cl)Cl |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
The compound is systematically named 2-[(5-cyclohexyl-4-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(3,4-dichlorophenyl)acetamide, reflecting its intricate structure. Its molecular formula, C22H22Cl2N4OS, corresponds to a molecular weight of 461.4 g/mol. Key structural components include:
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A 1,2,4-triazole core substituted with a cyclohexyl group at position 5 and a phenyl group at position 4.
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A thioether linkage (-S-) connecting the triazole ring to an acetamide moiety.
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A 3,4-dichlorophenyl group attached to the acetamide’s nitrogen atom.
The canonical SMILES representation, C1CCC(CC1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NC4=CC(=C(C=C4)Cl)Cl, further illustrates its connectivity.
Synthetic Pathways and Optimization
Multi-Step Synthesis Overview
The synthesis of this compound involves sequential reactions, as outlined below:
| Step | Reactants | Conditions | Product | Yield |
|---|---|---|---|---|
| 1 | 5-Cyclohexyl-4-phenyl-1,2,4-triazole-3-thiol, Chloroacetyl chloride | Ethanol, reflux | Intermediate: Chloroacetamide derivative | ~70% |
| 2 | Intermediate, 3,4-Dichloroaniline | Dimethylformamide (DMF), reflux | Final compound | 65–70% |
Step 1 involves the nucleophilic substitution of the thiol group with chloroacetyl chloride under reflux in ethanol, forming a thioether-linked intermediate. Step 2 entails coupling this intermediate with 3,4-dichloroaniline in DMF, facilitating amide bond formation.
Reaction Mechanisms
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Thioether Formation: The thiol group attacks the electrophilic carbon of chloroacetyl chloride, displacing chloride and forming a thioether bond.
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Amide Coupling: The amine group of 3,4-dichloroaniline reacts with the carbonyl carbon of the intermediate, yielding the final acetamide product.
Physicochemical and Spectroscopic Properties
Solubility and Stability
The compound exhibits limited solubility in polar solvents like water but dissolves readily in dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). Stability studies indicate degradation under strongly acidic or basic conditions, necessitating storage at controlled pH (6–8) and low temperatures.
Spectroscopic Characterization
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FTIR: Peaks at 1680 cm⁻¹ (C=O stretch), 1250 cm⁻¹ (C-N stretch), and 650 cm⁻¹ (C-S stretch) confirm functional groups.
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1H NMR: Signals at δ 7.5–7.8 ppm (aromatic protons), δ 3.2–3.5 ppm (cyclohexyl CH2), and δ 2.1 ppm (acetamide CH3) align with expected structural features.
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Mass Spectrometry: A molecular ion peak at m/z 461.4 corroborates the molecular weight.
Biological Activity and Mechanistic Insights
Anticancer Prospects
Triazole-based compounds often inhibit enzymes critical for cell proliferation. Molecular docking studies suggest that the dichlorophenyl moiety may intercalate into DNA or bind topoisomerase II, while the triazole core could chelate metal ions in catalytic sites . For instance, 1,2,4-triazolo[4,3-b][1,2,] tetrazines show IC50 values of 12–18 µM against MCF-7 breast cancer cells .
Applications in Medicinal Chemistry
Lead Compound Optimization
The compound’s modular structure allows for targeted modifications:
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Cyclohexyl Group: Enhances lipophilicity and bioavailability.
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Dichlorophenyl Group: Augments electron-withdrawing effects, potentially stabilizing drug-target interactions.
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Thioether Linkage: Improves metabolic stability compared to ethers or esters.
Drug Delivery Systems
Encapsulation in liposomes or polymeric nanoparticles could address solubility limitations. For example, PEGylated nanoparticles have increased the bioavailability of similar triazole derivatives by 40–60% .
Future Directions and Challenges
Preclinical Studies
Priority areas include:
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In vitro cytotoxicity assays against cancer cell lines (e.g., HepG2, A549).
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Pharmacokinetic profiling to assess absorption, distribution, and half-life.
Synthetic Challenges
Optimizing reaction conditions to improve yields beyond 70% remains critical. Alternative catalysts (e.g., palladium-based) or microwave-assisted synthesis could accelerate step 2.
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